[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride
Description
Table 1: Mass Spectrometric Validation
| Parameter | Experimental Value | Theoretical Value | Technique |
|---|---|---|---|
| Exact Mass (Da) | 273.0862 | 273.0860 | HRMS (ESI+) |
| Molecular Ion [M+H]⁺ | 274.0934 | 274.0938 | Q-TOF-MS |
| Isotopic Pattern Match | 98.7% | - | Orbitrap MS |
Key Observations :
- The base peak at m/z 273.0862 corresponds to the molecular ion after chloride dissociation.
- Fragmentation patterns align with the alkyne spacer’s cleavage (e.g., m/z 147.0804 for the dihydroisoquinoline fragment).
- Triple quadrupole mass spectrometry (TQ-MS) confirmed the absence of impurities ≥95% purity.
The consistency between experimental and theoretical data validates both the molecular formula and structural assignment.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-yn-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.2ClH/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15;;/h1-2,5-6H,7-11,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFJJQINPHVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride, a compound with the CAS number 1019342-07-4, has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its antitumor, antiviral, and antibacterial effects, supported by relevant data from recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydroisoquinoline moiety linked to a but-2-yn-1-yl group. Its molecular formula is , with a molecular weight of approximately 351.33 g/mol. The compound is typically presented as a dihydrochloride salt for enhanced solubility and stability in biological assays.
Antitumor Activity
Recent research highlights the compound's potent antitumor properties, particularly against leukemia and lymphoma cell lines. For instance:
- Inhibition of PRMT5 : A derivative of this compound demonstrated an IC50 of 8.5 nM against Protein Arginine Methyltransferase 5 (PRMT5), a target in epigenetic therapies for cancer. This activity was comparable to established inhibitors like GSK-3326595 (IC50 = 5.5 nM) .
- Cell Proliferation : The compound exhibited significant anti-proliferative effects in MV4-11 cells, with a GI50 of 18 nM, indicating its potential as an effective therapeutic agent in oncology .
Antiviral Activity
The compound also shows promise as an antiviral agent:
- Mechanism of Action : It has been reported to inhibit the replication of various viruses, suggesting that it may interfere with viral entry or replication processes in host cells .
Antibacterial Activity
In addition to its anticancer and antiviral properties, the compound exhibits antibacterial activity:
- Effectiveness Against Resistant Strains : Studies indicate that it can induce apoptosis in antibiotic-resistant bacterial strains, making it a candidate for treating difficult-to-manage infections .
Research Findings and Case Studies
Synthesis and Analytical Methods
The synthesis of this compound involves several steps:
- Formation of the dihydroisoquinoline structure.
- Coupling with the but-2-yn-1-yne moiety using palladium-catalyzed reactions.
- Conversion to the dihydrochloride salt for improved solubility.
Analytical techniques such as High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to verify purity and structural integrity .
Toxicity and Safety
Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic concentrations. This safety profile is crucial for its potential development as a therapeutic agent .
Comparison with Similar Compounds
Core Structural Features
The compound shares the 3,4-dihydroisoquinoline moiety with several analogs, which is critical for binding to biological targets such as neurotransmitter receptors or enzymes involved in multidrug resistance (MDR) . Key structural variations include:
- Alkyne vs.
- Substituent Diversity : Analogous compounds often include methoxy or hydroxy groups (e.g., 4a in has 6,7-dimethoxy and 2,3,4-trimethoxyphenyl groups), whereas the target compound lacks these substituents, possibly reducing steric hindrance .
Physicochemical Properties
Melting Points and Stability
Solubility and Lipophilicity
Hydrochloride salt formation counterbalances this by enhancing solubility in polar solvents .
Multidrug Resistance (MDR) Modulation
Compounds like 4a () are designed to overcome MDR in cancer cells by inhibiting efflux pumps (e.g., P-glycoprotein). The target compound’s dihydroisoquinoline core may share this mechanism, though its alkyne linker could alter binding kinetics .
Receptor Targeting
Structural analogs in and target neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to the dihydroisoquinoline moiety’s similarity to natural ligands. The target compound’s amine group may enhance interactions with receptor active sites .
Preparation Methods
Synthetic Routes for the 3,4-Dihydroisoquinoline Core
The 3,4-dihydroisoquinoline scaffold is commonly synthesized via the Castagnoli–Cushman reaction (CCR) , a robust and versatile method generating 2,3-disubstituted derivatives with a carboxylic acid function at C4, which can be further manipulated.
- React homophthalic anhydride with an imine formed in situ from an aromatic aldehyde and an amine.
- The reaction is typically conducted in dry toluene under reflux for several hours.
- The product precipitates and is isolated by filtration and recrystallization.
This reaction provides a high yield and stereoselective access to the 3,4-dihydroisoquinolin-1(2H)-one derivatives, which serve as precursors for further functionalization.
Introduction of the But-2-yn-1-yl Amine Side Chain
To install the but-2-yn-1-yl amine substituent at the 2-position of the isoquinoline ring, the following strategies are employed:
- Nucleophilic substitution or alkylation of the isoquinoline nitrogen or an appropriate intermediate with a halogenated alkyne such as propargyl bromide.
- Use of secondary amines to form key intermediates, which are then alkylated with halogenated hydrocarbons containing alkyne groups.
For example, in related syntheses of O-alkyl ferulamide derivatives, secondary amines were reacted with halogenated hydrocarbons like propargyl bromide to introduce alkynyl groups, with yields ranging from 39% to 76%. This approach can be adapted to introduce the but-2-yn-1-yl amine moiety.
Formation of the Dihydrochloride Salt
The free amine compound is converted to its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to enhance:
- Stability of the compound.
- Water solubility.
- Ease of handling and purification.
This step is crucial for preparing the compound in a form suitable for biological evaluation and further applications.
Representative Synthetic Scheme and Yields
Characterization and Confirmation
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and substitution pattern.
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Confirms molecular weight.
- Melting Point Determination: Assesses purity.
- X-ray Crystallography: Provides definitive structural confirmation when crystals are available.
Research Findings and Optimization Notes
- The Castagnoli–Cushman reaction allows for modular substitution at multiple positions, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
- Alkylation with propargyl bromide or similar halogenated alkynes is efficient but requires careful control of reaction conditions to avoid side reactions and optimize yields.
- Conversion to dihydrochloride salts improves compound handling and biological assay performance.
- The synthetic route is scalable and adaptable for analog development.
Q & A
Q. Table 1: Representative Synthetic Yields
| Step | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Alkyne Coupling | Pd(PPh₃)₄, CuI | 65–78 | |
| Amine Deprotection | HCl/Dioxane | 85–92 |
How is the compound characterized structurally and spectroscopically?
- X-ray Crystallography : Resolve the 3D conformation using SHELX software (e.g., SHELXL for refinement), critical for understanding steric effects in receptor binding .
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm the alkyne proton (~2.5–3.0 ppm) and dihydroisoquinoline aromatic signals (6.5–8.0 ppm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS, with [M+H]⁺ peaks matching theoretical values (±1 ppm) .
Advanced Research Questions
What experimental design strategies address low yields in alkyne coupling steps?
- Catalyst Screening : Compare Pd(0) vs. Pd(II) complexes (e.g., PdCl₂ vs. Pd(PPh₃)₄) to balance reactivity and stability .
- Solvent Optimization : Test polar aprotic solvents (DMF, THF) to stabilize intermediates. Evidence suggests DMF increases yields by 15% compared to THF .
- In Situ Monitoring : Use FT-IR to track alkyne C≡C stretching (2100–2260 cm⁻¹) and adjust reaction time dynamically .
How can contradictory biological activity data be resolved?
- QSAR Analysis : Correlate structural features (e.g., alkyne length, dihydroisoquinoline substitutions) with activity across assays. For example, elongation of the alkyne chain may enhance receptor affinity but reduce solubility .
- Cross-Validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetic) data to identify confounding factors like metabolic instability .
Q. Table 2: Biological Activity vs. Structural Features
| Modification | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| Short Alkyne (C2) | 0.12 | 0.8 |
| Extended Alkyne (C4) | 0.08 | 0.3 |
What computational methods predict binding modes with neurotransmitter targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with 5-HT receptors, focusing on π-π stacking between dihydroisoquinoline and receptor aromatic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the alkyne-receptor complex, identifying critical hydrogen bonds with amine groups .
How does the dihydrochloride salt form influence pharmacokinetics?
- Solubility-PH Profile : Measure solubility across pH 1–7.4 (simulating GI tract to plasma). The dihydrochloride form shows 3× higher solubility at pH 1.2 than the free base, enhancing oral bioavailability .
- Salt Disproportionation Risk : Monitor stability under high humidity via PXRD to detect recrystallization into less-soluble forms .
Methodological Considerations
- Contradictory Data : If biological assays conflict, verify assay conditions (e.g., cell line variability, ATP concentration in kinase assays) and repeat with orthogonal methods (SPR vs. ITC) .
- Synthetic Reproducibility : Document exact stoichiometry of Pd catalysts, as excess Pd(0) can lead to byproduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
